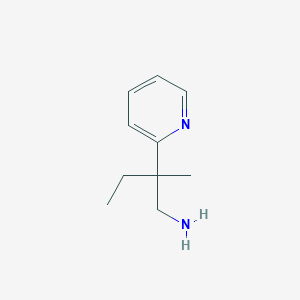

2-Methyl-2-pyridin-2-ylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-pyridin-2-ylbutan-1-amine, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has been used as a research chemical in scientific studies to better understand the mechanism of action and effects of synthetic cannabinoids.

Aplicaciones Científicas De Investigación

Fused Heteroaromatics Synthesis

A study by Garzón and Davies (2014) demonstrated the use of pyridinium N-(heteroaryl)aminides as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a gold-catalyzed formal cycloaddition, facilitating the regioselective synthesis of imidazo-fused heteroaromatics. This method highlights the role of such compounds in the efficient and convergent access to a variety of complex heterocyclic structures, accommodating significant structural variation and sensitive functional groups Garzón & Davies, 2014.

Fluorescent Sensors

Mac et al. (2010) developed a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, incorporating pyridinyl-methyl-amine units. This compound demonstrated efficacy as a sensor for fluorescence detection of small inorganic cations in highly polar solvents, showcasing the application of these compounds in the development of advanced sensing technologies Mac et al., 2010.

Metal Complex Formation

Anderegg et al. (1977) studied the equilibria between various cations and ligands, including bis-(2-pyridylmethyl)-amine, revealing insights into the thermodynamics of metal complex formation. This research underscores the utility of pyridine derivatives in understanding and designing new coordination compounds with potential applications in catalysis and materials science Anderegg et al., 1977.

Structural and Electronic Characterization

Renaud et al. (1999) connected unsymmetrical tridentate pyridine-2,6-dicarboxamide binding units to a tris(2-(N-methyl)aminoethyl)amine tripod to form a podand preorganized for the complexation of lanthanide metal ions. This study provides a foundation for designing ligands with predetermined structural and electronic properties, essential for developing advanced functional materials Renaud et al., 1999.

Propiedades

IUPAC Name |

2-methyl-2-pyridin-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-10(2,8-11)9-6-4-5-7-12-9/h4-7H,3,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSANYTRRFRWQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)

![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)